molecular formula C23H46NO7P B1242335 1-Oleoyl phosphatidylethanolamine

1-Oleoyl phosphatidylethanolamine

Cat. No.: B1242335
M. Wt: 479.6 g/mol
InChI Key: PYVRVRFVLRNJLY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oleoyl phosphatidylethanolamine is a high-purity, synthetic phospholipid supplied for research applications. Phosphatidylethanolamine (PE) is a fundamental component of biological membranes, representing the second most abundant phospholipid in mammalian cells . Its unique cone-shaped molecular structure, characterized by a small headgroup, allows it to influence membrane curvature and promote critical membrane fusion and fission events . This makes this compound an essential tool for studying processes such as autophagy, mitochondrial dynamics, and the assembly of lipoprotein particles . In cellular contexts, PE is vital for supporting the proper function and assembly of membrane proteins. Research in bacterial systems has shown that phosphatidylethanolamine acts as a chaperone, facilitating the correct folding of transport proteins like lactose permease . Furthermore, PE serves as a key metabolic precursor. It is a substrate for the synthesis of phosphatidylcholine via PE N-methyltransferase and for the production of the important signaling lipid anandamide . Notably, phosphatidylethanolamine has been identified as a solitary cofactor for the propagation of infectious prions, highlighting its unique role in neurobiology . Disruptions in PE metabolism have been increasingly implicated in human diseases, including nonalcoholic liver disease, Alzheimer's disease, and Parkinson's disease, making it a compound of significant interest for neurological and metabolic research . This product is intended for use in in vitro studies to advance understanding of membrane biophysics, cell biology, and disease mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H46NO7P

Molecular Weight

479.6 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-

InChI Key

PYVRVRFVLRNJLY-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Origin of Product

United States

Biological Roles and Functional Mechanisms of 1 Oleoyl Phosphatidylethanolamine

Contributions to Cellular Membrane Architecture and Dynamics

1-Oleoyl phosphatidylethanolamine (B1630911), as a member of the phosphatidylethanolamine (PE) class of lipids, is integral to the architecture and dynamic properties of cellular membranes. ontosight.ai PEs are a major constituent of biological membranes, and their unique structural characteristics, including a small polar headgroup, impart specific biophysical properties to the lipid bilayer. ontosight.ai

Regulation of Membrane Fluidity and Permeability

The fluidity of cellular membranes is crucial for a wide range of cellular functions, including the lateral diffusion of membrane proteins and lipids, transport processes, and signal transduction. creative-proteomics.comnih.gov 1-Oleoyl phosphatidylethanolamine contributes to the regulation of membrane fluidity. The presence of the unsaturated oleoyl (B10858665) chain introduces a kink in the fatty acid tail, which disrupts the tight packing of phospholipids (B1166683) in the membrane. creative-proteomics.com This disruption increases the fluidity of the membrane. creative-proteomics.com

In contrast to lipids with two saturated acyl chains, which tend to form more rigid, gel-like membranes, the inclusion of unsaturated fatty acids like oleic acid lowers the melting temperature of the phospholipid, promoting a more fluid liquid-crystalline state at physiological temperatures. wikipedia.org For instance, the melting temperature of di-oleoyl-phosphatidylethanolamine is -16°C, indicating a high degree of fluidity. wikipedia.org This increased fluidity is essential for processes like endocytosis and exocytosis. creative-proteomics.com

Studies have shown that cells can modulate the ratio of PEs to other phospholipids, like phosphatidylcholine (PC), to maintain membrane fluidity homeostasis. nih.gov For example, a decrease in cholesterol, which increases membrane fluidity, can be compensated by an increase in the PE:PC ratio to restore appropriate membrane rigidity. nih.govnih.gov The regulation of membrane permeability is also influenced by the composition of phospholipids. The packing of lipids, which is affected by the presence of PEs, can control the passage of small molecules across the membrane. nih.gov

Influence on Membrane Curvature and Non-Lamellar Structures

Due to its small ethanolamine (B43304) headgroup relative to its acyl chains, this compound has a conical or cone-like shape. mdpi.com This molecular geometry is a key determinant of its ability to induce negative curvature in membranes. wikipedia.orgmdpi.com This property is critical for the formation of non-lamellar lipid structures, such as the hexagonal II (HII) phase, and for facilitating processes that involve membrane bending, such as vesicle formation, budding, and the creation of contact sites between organelles. mdpi.comnih.gov

The propensity of PEs to form non-bilayer structures is essential for various cellular functions that require high membrane curvature. mdpi.com Research has indicated that PE's conical shape affects the lateral pressure profile within the membrane, which can influence the conformation and function of transmembrane proteins. mdpi.com

Role in Membrane Fusion and Fission Processes

Membrane fusion and fission are fundamental processes in cell biology, underlying events such as vesicle trafficking, cell division, and viral entry. nih.govmed-life.ca this compound plays a significant role in both fusion and fission due to its ability to promote negative membrane curvature and stabilize non-lamellar intermediates. wikipedia.orgnih.gov

During membrane fusion, the formation of a stalk-like intermediate structure is a critical step. The conical shape of PE helps to stabilize this highly curved intermediate, thereby lowering the energy barrier for fusion to occur. nih.govnih.gov Studies have demonstrated that membranes containing PE exhibit a higher rate and extent of fusion. nih.gov Conversely, lipids that favor positive curvature, such as oleic acid, can inhibit membrane fusion. nih.gov In mitochondrial fusion, PE is thought to create packing defects in the membrane, providing a favorable environment for fusion proteins like Mitofusin to initiate the fusion process. nih.gov

Similarly, in membrane fission, which requires the formation of a narrow "neck" that is subsequently severed, the presence of cone-shaped lipids like PE is energetically favorable. mdpi.com PEs are often concentrated in the inner leaflet of the plasma membrane, contributing to the curvature required for processes like endocytosis. mdpi.com

Involvement in Cellular Signaling Pathways

Beyond its structural roles, this compound is also involved in cellular signaling, influencing the localization and activity of membrane-associated proteins. creative-proteomics.comontosight.ai

Modulation of Protein Localization and Activity at Membranes

The specific lipid environment of a membrane can greatly influence the function of membrane proteins. creative-proteomics.com The presence of this compound can affect the localization and activity of certain proteins by altering the physical properties of the membrane or through direct interactions. creative-proteomics.comwikipedia.org For instance, in bacteria, PE acts as a molecular chaperone, assisting in the correct folding and assembly of membrane proteins like lactose (B1674315) permease. wikipedia.org The headgroup of PE can interact with specific protein domains, influencing their conformation and localization within the membrane. ontosight.ai

In some cases, PE-rich domains are formed within membranes, creating specific platforms for the recruitment and regulation of signaling proteins. nih.gov For example, in Bacillus subtilis, PE is localized to the septal membranes, where many lipid synthases are also found, suggesting a localized production and function of this phospholipid. nih.gov

Impact on G-Protein and Protein Kinase C Regulation

Phosphatidylethanolamine can influence the activity of key signaling enzymes, including Protein Kinase C (PKC). nih.gov PKC is a family of kinases that play crucial roles in a wide array of cellular processes. nih.gov The activity of PKC is regulated by various lipids, including diacylglycerol (DAG) and phosphatidylserine (B164497) (PS). nih.govnih.gov

An in-depth examination of the biological significance of this compound reveals its multifaceted involvement in fundamental cellular processes. This article delineates its roles in cell life and death cycles, its critical function in cellular maintenance through autophagy, and its position as a key precursor in the synthesis of other vital bioactive lipids.

Role in Cell Cycle Progression and Apoptosis

Phosphatidylethanolamines (PE), including the 1-oleoyl species, are integral components of cell membranes and play significant roles in the process of programmed cell death, or apoptosis. During the early stages of apoptosis, a notable event is the translocation of aminophospholipids from the inner leaflet of the plasma membrane to the outer leaflet. This process involves not only the well-known phosphatidylserine (PS) but also phosphatidylethanolamine. nih.gov The exposure of PE on the cell surface, particularly on apoptotic blebs, serves as a marker for phagocytes to recognize and engulf the dying cell. nih.gov

Research on human hepatoma HepG2 cells demonstrated that exogenous PE can induce apoptosis in a dose- and time-dependent manner. nih.gov The mechanism for this induction involves the mitochondrial pathway, characterized by a decrease in the mitochondrial transmembrane potential. nih.gov This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, leading to an increased expression of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov While PE robustly induces apoptosis, studies have shown it does not significantly affect the cell cycle progression in these cancer cells. nih.gov However, a related synthetic compound, phosphoethanolamine, has been shown to induce cell cycle arrest at the G1 phase in breast cancer cells, suggesting that different forms of the molecule may have varied effects on cell proliferation. sigmaaldrich.com

Participation in Autophagy Mechanisms

Autophagy is a fundamental cellular recycling process that eliminates damaged organelles and protein aggregates to maintain cellular homeostasis and retard aging. nih.govst-andrews.ac.uk The abundance of phosphatidylethanolamine is a positive regulator of this process. nih.govnih.govresearchgate.net Studies have shown that increasing the intracellular levels of PE, either by supplying its precursor ethanolamine or by overexpressing the PE-generating enzyme Psd1, leads to a significant increase in autophagic flux in yeast and mammalian cells. nih.govst-andrews.ac.uk

The role of PE in autophagy is direct and mechanistic. A crucial step in the formation of the autophagosome—the double-membraned vesicle that sequesters cytoplasmic material for degradation—is the conjugation of a protein called LC3 (or Atg8 in yeast) to PE. cell-stress.com This lipidation event is essential for the elongation and closure of the phagophore membrane, which matures into the autophagosome. cell-stress.com Therefore, the availability of PE can be a rate-limiting factor for functional autophagy. nih.govresearchgate.net The positive regulation of this vital cellular maintenance process underscores the importance of PE in promoting cellular health and longevity. nih.govst-andrews.ac.uknih.gov

Precursor Function in Biosynthesis of Bioactive Lipids

This compound is not only a structural component of membranes but also a pivotal precursor for several other bioactive lipids with important signaling functions.

One of the most significant metabolic fates of PE is its conversion to N-acylethanolamines (NAEs). This family of lipid mediators includes the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) and other signaling molecules like N-oleoylethanolamine (OEA). mdpi.comnih.gov The primary biosynthetic route involves the transfer of an acyl group from a phospholipid, such as phosphatidylcholine, to the headgroup of a phosphatidylethanolamine molecule, forming N-acyl-phosphatidylethanolamine (NAPE). frontiersin.orgresearchgate.netuniversiteitleiden.nl This reaction is catalyzed by an N-acyltransferase (NAT). mdpi.comfrontiersin.org Subsequently, the NAPE molecule is hydrolyzed by a specific phospholipase D (NAPE-PLD), releasing the NAE, such as OEA, and phosphatidic acid. mdpi.comfrontiersin.org Since oleic acid is commonly found at the sn-1 position of phospholipids, OEA is one of the more abundant NAEs produced through this pathway. mdpi.comnih.gov OEA is known to exert various effects, including regulating appetite and inflammation, through receptors like PPAR-α. nih.govresearchgate.net

Phosphatidylethanolamine is a direct precursor to phosphatidylcholine (PC), the most abundant phospholipid in most eukaryotic membranes, through a methylation pathway. nih.gov This conversion is carried out by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which catalyzes the sequential methylation of the ethanolamine headgroup of PE three times, using S-adenosylmethionine as the methyl donor, to form the choline (B1196258) headgroup of PC. nih.gov This pathway is particularly important in the liver. Research in adipocytes has shown that this sequential synthesis and methylation of PE to form PC is implicated in the biogenesis and stability of lipid droplets, the cellular organelles responsible for storing neutral lipids. nih.gov The expression of PEMT is induced during adipocyte differentiation, and its activity is coordinated with the supply of PE, highlighting the importance of this conversion process in lipid metabolism and storage. nih.gov

This compound can be deacylated by the enzyme phospholipase A2 (or phospholipase A1) to form 1-oleoyl-lysophosphatidylethanolamine (LPE). nih.govnih.gov LPEs are not merely metabolic intermediates but have emerged as intercellular signaling molecules. nih.gov For instance, in human SH-SY5Y neuroblastoma cells, LPE has been shown to induce an increase in intracellular calcium concentrations by acting on the LPA1 G-protein-coupled receptor. nih.gov In human liver-derived cells, LPE supplementation was found to induce the formation of lipid droplets and alter triacylglycerol profiles by suppressing the expression of genes related to lipolysis and fatty acid biosynthesis. nih.gov These findings suggest that LPE, derived from PE, plays a role in diverse signaling pathways, influencing everything from ion mobilization in neurons to lipid metabolism in the liver. nih.govnih.gov

Role of 1 Oleoyl Phosphatidylethanolamine in Biological Processes and Disease Research Models

Research into Immune System Modulation

1-Oleoyl phosphatidylethanolamine (B1630911) (OAPE) has been identified as a significant lipid metabolite involved in the intricate regulation of the immune system. Research has highlighted its role in modulating the differentiation and activity of key immune cell populations, as well as its involvement in inflammatory processes.

Regulation of T helper 17 (TH17) Cell Differentiation and Activity

T helper 17 (TH17) cells are a subset of pro-inflammatory T cells that play a crucial role in host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune diseases. nih.gov The differentiation of TH17 cells is a complex process influenced by various factors, including the metabolic state of the cell. nih.govfrontiersin.org

Recent studies have pinpointed 1-oleoyl-lysophosphatidylethanolamine, a closely related lipid, as a critical modulator of retinoid-related orphan receptor gamma t (RORγt) activity, a master transcription factor for TH17 cell differentiation. nih.gov Research combining CRISPR-based screening and lipidomics has revealed that the enzyme Pla2g12a is essential for the production of 1-oleoyl-lysophosphatidylethanolamine. nih.gov In the absence of Pla2g12a, the production of this lipid is diminished, leading to a failure in the generation of pathogenic TH17 cells and the inability to induce experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis. nih.gov This underscores the importance of the Pla2g12a-1-oleoyl-lysophosphatidylethanolamine axis in promoting RORγt-driven TH17 cell differentiation and pathogenicity. nih.gov

Furthermore, it has been demonstrated that the external addition of 1-oleoyl-lysophosphatidylethanolamine can rescue the phenotype of TH17 cells where fatty acid synthesis has been inhibited, restoring the expression of TH17-specific genes and chromatin accessibility. nih.gov This highlights the direct and crucial role of this lipid in the transcriptional program governing TH17 cell differentiation. nih.govnih.gov The differentiation of TH17 cells is initiated by a combination of cytokines, including TGF-β and IL-6, which in turn induce the expression of RORγt. frontiersin.orgnih.govashpublications.org The interplay between these signaling pathways and lipid metabolism is a key area of ongoing research.

Table 1: Key Research Findings on 1-Oleoyl Phosphatidylethanolamine and TH17 Cells

Finding Experimental Model Key Takeaway Citations
1-oleoyl-lysophosphatidylethanolamine stimulates RORγt activity. CRISPR-based screen, lipidomics, mouse model of EAE This lipid is a crucial metabolite for TH17 cell differentiation and pathogenicity. nih.gov
Pla2g12a deficiency reduces 1-oleoyl-lysophosphatidylethanolamine and impairs TH17 differentiation. Pla2g12a-deficient TH17 cells The enzyme Pla2g12a is essential for the production of the active lipid. nih.gov
Exogenous 1-oleoyl-lysophosphatidylethanolamine restores TH17 phenotype after fatty acid synthesis inhibition. In vitro TH17 cell culture Confirms the direct role of the lipid in the TH17 differentiation program. nih.gov

Induction of Natural Killer T (NKT) Cell Responses

Natural Killer T (NKT) cells are a distinct lineage of T lymphocytes that recognize lipid and glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d. nih.govresearchgate.net Upon activation, NKT cells rapidly produce a wide array of cytokines, enabling them to modulate the activity of other immune cells and influence the course of various immune responses. nih.govnih.gov

While the direct recognition of this compound by NKT cells is an area of active investigation, research has shown that NKT cells can be activated by various lipid self-antigens. nih.gov The presentation of these self-lipids by CD1d is a key mechanism for NKT cell activation, even in the absence of foreign pathogens. nih.gov Studies have identified other lysophospholipids, such as lyso-phosphatidylcholine (LPC), as being antigenic for human NKT cells. nih.gov

The activation of NKT cells can occur through two primary pathways: TCR-mediated recognition of lipid antigens and cytokine-mediated stimulation. nih.gov The response of NKT cells to bacterial infections, for instance, appears to be largely driven by inflammatory cytokines like IL-12 in a Toll-like receptor (TLR)-dependent manner, even when the bacteria produce known NKT cell antigens. nih.gov Conversely, the adjuvant activity of house dust extract (HDE) in promoting allergic airway inflammation is dependent on TCR-mediated activation of NKT cells by lipid antigens present within the extract. nih.gov

The activation of NKT cells leads to a series of downstream events, including the down-regulation of their surface T-cell receptor (TCR) and a period of unresponsiveness to further stimulation, followed by significant in vivo expansion. nih.govpnas.org This dynamic regulation of NKT cell responses is crucial for their role in immune surveillance and regulation.

Involvement in Inflammatory Processes (in vitro/animal models)

Phosphatidylethanolamines (PEs), the class of phospholipids (B1166683) to which this compound belongs, have been shown to play a role in inflammatory processes. nih.govminervamedica.it Chronic inflammation is a prolonged inflammatory state that can contribute to the pathophysiology of numerous diseases. nih.govnih.gov Animal models are crucial tools for studying the mechanisms of inflammation and for the development of anti-inflammatory therapies. nih.govnih.govencyclopedia.pubmdpi.com

In vitro studies using macrophage cell lines have demonstrated that certain PEs can exert anti-inflammatory effects. For example, PE has been shown to regulate mitochondrial function in macrophages, leading to an attenuation of the inflammatory response. nih.gov Specifically, PE treatment can downregulate the expression of components of the NLRP3 inflammasome, a key signaling platform for inflammation, while upregulating the expression of suppressor of cytokine signaling 3 (SOCS3). nih.gov Other research has indicated that certain PE adducts can act as inflammatory mediators. mdpi.com

In animal models of inflammation, such as zymosan A-induced peritonitis, oral administration of lysophosphatidylethanolamine has been shown to have anti-inflammatory effects, inhibiting plasma leakage. researchgate.net Furthermore, studies on related N-acylethanolamines, such as oleoylethanolamine (OEA), have demonstrated their ability to modulate intestinal permeability in vitro, a process often dysregulated in inflammatory conditions. nih.gov OEA was found to prevent and reverse cytokine-induced increases in the permeability of Caco-2 intestinal epithelial cell monolayers. nih.gov

Insights from Metabolic Disorder Models

Association with Nonalcoholic Fatty Liver Disease (NAFLD) Progression (in vitro/animal models)

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (steatosis) in the absence of excessive alcohol consumption. nih.gov The disease spectrum ranges from simple steatosis to the more severe nonalcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage and can progress to fibrosis and cirrhosis. nih.govmdpi.com

Studies have implicated alterations in phospholipid metabolism, particularly involving phosphatidylethanolamines (PEs), in the progression of NAFLD. nih.govnih.gov In a study of obese individuals, serum levels of several PEs were significantly associated with the severity of NAFLD. nih.govnih.gov

To investigate the direct effects of these lipids, in vitro experiments have been conducted using liver cell models. nih.govmdpi.com Treatment of HepG2 hepatoma cells with specific PEs, including those with a 34:1 and 36:2 acyl chain composition, resulted in reduced cell proliferation, decreased mitochondrial mass and membrane potential, and an increase in lipid accumulation and mitochondrial reactive oxygen species (ROS) production. nih.gov Furthermore, these PEs were found to activate hepatic stellate cells, a key event in the development of liver fibrosis. nih.gov These cellular changes were accompanied by altered expression of genes involved in lipogenesis, lipid oxidation, autophagy, apoptosis, inflammation, and fibrosis. nih.gov

Animal models are widely used to study NAFLD, with various dietary and genetic approaches employed to replicate the features of the human disease. mdpi.comnih.gov For example, high-fat, high-fructose, and high-cholesterol diets are commonly used to induce NAFLD/NASH in mice. nih.gov In a rat model of diet-induced obesity, the administration of N-oleoyl-phosphatidylethanolamine was shown to reduce body weight and improve the antioxidant status of the animals, suggesting a potential protective role. minervamedica.it

Influence on Lipid Droplet Biogenesis and Stability

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids, such as triacylglycerols and sterol esters. nih.govnih.gov They play a central role in lipid homeostasis, providing lipids for energy metabolism, membrane synthesis, and the production of signaling molecules. nih.govnih.gov The formation, or biogenesis, of lipid droplets is a highly regulated process that originates from the endoplasmic reticulum (ER). nih.govyoutube.com

The synthesis of triacylglycerols, the main component of lipid droplets, is a key step in their formation. youtube.com This process involves the sequential acylation of glycerol-3-phosphate, with the final step being the conversion of diacylglycerol to triacylglycerol by diacylglycerol O-acyltransferase (DGAT) enzymes. nih.gov These newly synthesized neutral lipids accumulate within the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a mature lipid droplet. nih.govyoutube.com

Phosphatidylethanolamine is a major component of the phospholipid monolayer that surrounds the neutral lipid core of the lipid droplet. The composition of this monolayer is critical for the stability and function of the droplet. The stability of lipid droplets is also influenced by various proteins that associate with their surface. For example, perilipins are a family of proteins that coat lipid droplets and regulate the access of lipases, thereby controlling the breakdown of stored lipids.

The biogenesis and stability of lipid droplets are crucial for preventing lipotoxicity, a condition that arises from the accumulation of toxic lipid species, such as free fatty acids and ceramides. nih.gov By sequestering excess fatty acids into triacylglycerols and storing them in lipid droplets, cells can mitigate their harmful effects. nih.gov Disruptions in lipid droplet formation and turnover are associated with various metabolic diseases, including NAFLD and obesity. nih.govmdpi.com The stability of emulsions, which share structural similarities with lipid droplets, is an important consideration in various applications, and the principles governing their stability, such as the prevention of Ostwald ripening, are also relevant to lipid droplet biology. mdpi.comacs.org

Role in Adipocyte Function and Thermogenesis

While direct research on this compound's role in adipocyte function is specific, extensive studies have focused on its closely related derivative, N-oleoyl phosphatidylethanolamine (NOPE). NOPE is the direct precursor to oleoylethanolamide (OEA), a lipid mediator known to influence energy balance and feeding behavior. unifi.itcaldic.com Research in animal models of obesity demonstrates that dietary supplementation with NOPE can lead to reduced food intake and body weight. unifi.it This effect is attributed to the subsequent production of OEA in the gut, which then acts as a satiety signal. caldic.com

More broadly, the parent class of compounds, phosphatidylethanolamines (PE), has been identified as a key modulator of thermogenesis in brown adipose tissue (BAT). A 2023 study revealed that mitochondrial PE acts as a temperature-responsive regulator of Uncoupling Protein 1 (UCP1), a protein central to heat production in brown fat. nih.govnih.gov Researchers found that the abundance of PE in the inner mitochondrial membrane of brown adipocytes changes in response to thermal demands. nih.gov Specifically, a reduction in mitochondrial PE levels leads to decreased UCP1-dependent respiration, making mice less tolerant to cold. nih.govnih.gov This suggests that PE is crucial for modulating the proton conductance of UCP1, thereby controlling thermogenic efficiency. nih.govnih.gov Although these studies did not isolate the effects of the 1-oleoyl species specifically, they establish a foundational role for the PE lipid class in the fundamental mechanisms of adipocyte thermogenesis.

Table 1: Research Findings on PE and its Derivatives in Adipocyte Function and Thermogenesis

Compound Class Specific Molecule Studied Research Model Key Findings Citations
N-Acyl Phosphatidylethanolamine N-oleoyl-phosphatidylethanolamine (NOPE) Rat model of obesity Reduced food intake and body weight, likely through conversion to OEA. unifi.it

Studies in Neurological and Cellular Stress Models

Involvement in Endocannabinoid Signaling in Neuronal Cells

This compound, particularly in its N-acylated form (N-oleoyl-phosphatidylethanolamine or NOPE), is a key precursor in the biosynthesis of the bioactive lipid amide, oleoylethanolamide (OEA). wikipedia.org The synthesis occurs through the enzymatic action of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which hydrolyzes NOPE to yield OEA and phosphatidic acid. wikipedia.orgnih.gov NAPE-PLD is expressed in specific neuronal populations and is often localized to axonal processes, suggesting that NAEs like OEA may function as anterograde synaptic signaling molecules. nih.gov

OEA itself, while structurally similar to the endocannabinoid anandamide (B1667382), does not act on cannabinoid receptors but primarily signals through the peroxisome proliferator-activated receptor alpha (PPAR-α). wikipedia.org Research has shown that OEA possesses significant neuroprotective and anti-inflammatory properties. nih.gov Systemic administration of OEA can attenuate neuroinflammation in the brain by inhibiting key inflammatory pathways, such as NF-κB. nih.gov Studies have demonstrated that OEA can cross the blood-brain barrier and act directly on brain nuclei involved in regulating metabolism and behavior. frontiersin.org In models of neuronal degeneration and neuroinflammation, OEA treatment has been shown to modulate microgliosis and prevent the infiltration of peripheral immune cells into the central nervous system, highlighting its role as a modulator of CNS pathologies with a neuroinflammatory component. nih.govnih.gov

Research on Prion Propagation Mechanisms

A significant body of research has identified phosphatidylethanolamine (PE) as a critical endogenous cofactor in the propagation of prions, the misfolded proteins responsible for fatal neurodegenerative diseases like Creutzfeldt-Jakob disease. nih.govnih.gov Groundbreaking studies have shown that infectious prions can be formed in vitro from purified recombinant prion protein (PrP) but only in the presence of specific cofactor molecules, with PE being singularly effective. pnas.orgdartmouth.edu

Remarkably, synthetic PE alone is sufficient to facilitate the conversion of the normal cellular prion protein (PrPC) into its infectious, misfolded conformer (PrPSc) in the absence of any nucleic acids or other polyanions. pnas.orgdartmouth.edu This is in contrast to other phospholipids like phosphatidylcholine, phosphatidylserine (B164497), and phosphatidylinositol, which were unable to facilitate this conversion on their own. pnas.orgdartmouth.edu The ability of PE to act as a promiscuous cofactor has been demonstrated for PrP from multiple animal species, including mice and hamsters. nih.govpnas.org Further studies indicate that cofactor molecules like PE are not just catalysts but are integral to maintaining the specific conformation, infectivity, and strain properties of prions. pnas.org The proposed mechanism involves PE binding to PrPC and facilitating its conformational change into the β-sheet rich, aggregation-prone PrPSc structure. nih.gov This link between an essential membrane lipid and the prion replication process suggests that disruptions in lipid metabolism or distribution in neuronal membranes could be directly tied to the pathogenesis of prion diseases. nih.gov

Table 2: Role of Different Phospholipids in in vitro Prion Propagation

Phospholipid Tested Cofactor Activity (in the absence of RNA) Outcome Citations
Phosphatidylethanolamine (PE) Yes Robustly facilitates recPrPSc formation. pnas.orgdartmouth.edu
Phosphatidylcholine (PC) No Unable to facilitate recPrPSc formation. pnas.orgdartmouth.edu
Phosphatidylserine (PS) No Unable to facilitate recPrPSc formation. pnas.orgdartmouth.edu
Phosphatidylinositol (PI) No Unable to facilitate recPrPSc formation. pnas.orgdartmouth.edu

Response to Oxidative Stress and Lipid Peroxidation Product Formation

As a phospholipid containing an unsaturated oleoyl (B10858665) chain, this compound is susceptible to oxidative stress and subsequent lipid peroxidation. The presence of the double bond in the oleic acid moiety and the primary amine in the ethanolamine (B43304) headgroup makes it a target for reactive oxygen species (ROS). acs.orgnih.gov

The peroxidation of polyunsaturated fatty acids esterified to phospholipids like PE leads to the formation of a variety of reactive products. nih.gov Initial products include phospholipid hydroperoxides, which can be further converted to reactive species such as alkoxyl radicals. nih.gov These reactions can lead to the fragmentation of the acyl chain, generating truncated phospholipids and highly reactive aldehydes, such as 4,5(E)-epoxy-2(E)-heptenal and 4-hydroxynonenal (B163490) (4-HNE). acs.orgmdpi.com These reactive aldehydes can then covalently modify the primary amine of the PE headgroup, forming adducts like Schiff bases or Michael adducts. nih.gov The formation of these adducts alters the structure and function of the phospholipid, which can impact membrane integrity and cellular signaling. nih.gov For instance, the accumulation of HNE-PE adducts in a lipid bilayer has been shown to increase membrane permeability to cations. nih.gov This process of forming N-aldehyde modified-PEs is increasingly recognized as a significant consequence of oxidative stress, potentially contributing to the pathophysiology of various diseases. acs.orgnih.gov

Table 3: Examples of Lipid Peroxidation Products from Phosphatidylethanolamines

Product Class Specific Examples Formation Mechanism Consequence Citations
Full-length oxPL Hydroxy-fatty acid-PE (HETE-PE) Enzymatic (e.g., lipoxygenase) or non-enzymatic oxidation of the acyl chain. Altered membrane properties, can initiate signaling pathways. nih.gov
Truncated oxPL Aldehyde-terminated phospholipids Fragmentation of the acyl chain following initial peroxidation. Generation of reactive species, disruption of membrane structure. nih.gov

Applications in Membrane Biophysics and Biomaterial Research Models

Design and Characterization of Model Membrane Systems (liposomes, bilayers)

This compound and its structural analogs, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), are fundamental components in the construction of model membrane systems like liposomes and supported lipid bilayers (SLBs). nih.govnih.gov These models are invaluable tools in biophysics for studying membrane protein function, drug-membrane interactions, and the fundamental properties of biological barriers. nih.govtandfonline.com

The unique biophysical properties of PE lipids are central to their role in these models. Unlike cylindrical phospholipids such as phosphatidylcholine (PC), PE has a smaller headgroup relative to its acyl chains, giving it a conical shape. nih.gov This molecular geometry induces negative curvature strain in lipid bilayers, which is critical for stabilizing membrane proteins and facilitating processes like membrane fusion. nih.gov

However, this same property makes forming stable, planar bilayers exclusively from PE challenging. nih.gov Therefore, PE is typically mixed with other phospholipids, like phosphatidylglycerol (PG) or PC, to create more biologically relevant and stable model membranes. nih.govnih.gov Studies characterizing these mixed lipid systems have revealed key insights:

Stability and Formation: The formation of high-quality PE-containing SLBs often requires specific conditions, such as the presence of Ca²⁺ ions and elevated temperatures, to overcome the kinetic barriers associated with vesicle fusion. nih.gov

Structural Properties: In mixed PE/PG bilayers, PE and PG interact strongly through intermolecular hydrogen bonds, creating a tightly packed and stable interfacial region. nih.gov Neutron reflection studies of these bilayers have provided precise structural parameters, such as bilayer thickness and area per molecule, which are in good agreement with theoretical models. nih.gov

Functional Applications: Liposomes formulated with PE, particularly dioleoylphosphatidylethanolamine (DOPE), are widely used in drug and gene delivery. researchgate.netnih.gov The fusogenic nature of DOPE, especially under acidic conditions found in endosomes, facilitates the release of encapsulated cargo into the cytoplasm of target cells, enhancing therapeutic efficacy. researchgate.netnih.gov The reactive amine headgroup of PE also allows for the easy conjugation of targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) to create long-circulating, targeted drug delivery vehicles. tandfonline.commolecularcloud.org

Table 4: Biophysical Properties and Applications of PE-Containing Model Membranes

Model System Composition Example Key Characteristic Application/Research Area Citations
Supported Lipid Bilayer (SLB) POPE/POPG (3:1) Mimics inner bacterial membrane; strong intermolecular H-bonding between PE and PG. Studying bacterial membrane properties, antibiotic interactions. nih.govnih.gov
Liposomes Man-C4-Chol/DOPE Fusogenic properties of DOPE enhance intracellular delivery. Gene transfection and drug delivery to target cells. nih.gov

Studies of Membrane Protein-Lipid Interactions (e.g., Lactose (B1674315) Permease)

The intricate dance between membrane proteins and their surrounding lipid environment is fundamental to numerous cellular processes. The lactose permease (LacY) of Escherichia coli, a well-characterized sugar/H+ symporter, has served as a paradigm for investigating these critical protein-lipid interactions. nih.govwikipedia.org LacY, a member of the Major Facilitator Superfamily (MFS), is a transmembrane protein that actively transports lactose into the cell, utilizing the proton motive force. wikipedia.orgproteopedia.org Its function is profoundly dependent on the composition of the lipid bilayer in which it resides. nih.gov

Research has highlighted the essential role of phosphatidylethanolamines (PE), a major component of the E. coli inner membrane, in maintaining the structural integrity and functional activity of LacY. wikipedia.orgnih.gov Specifically, studies involving lipids structurally similar to this compound, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), have provided detailed insights into this relationship. nih.govnih.gov

Detailed Research Findings

The native E. coli membrane is composed of approximately 70-80% phosphatidylethanolamine (PE) and 20-25% anionic phospholipids like phosphatidylglycerol (PG). nih.gov Studies reconstituting LacY into artificial membranes with varying lipid compositions have unequivocally demonstrated that PE is not merely a passive solvent but an active participant required for proper protein folding and function. nih.govresearchgate.net

One of the most significant findings is that the absence of PE leads to severe structural and functional defects in LacY. nih.gov Biochemical and single-molecule force spectroscopy studies have shown that when PE is depleted and the membrane consists solely of PG, LacY undergoes a dramatic conformational change. nih.govsonar.ch In a native-like PE:PG (3:1) environment, about 95% of LacY molecules maintain their native, functional fold. nih.gov However, in a pure PG membrane, LacY almost equally populates a native and a perturbed, non-native conformation. This altered state is characterized by the inversion of the N-terminal six-helix bundle and the extramembranous displacement of transmembrane helix VII. nih.gov It is hypothesized that the zwitterionic headgroup of PE shields the protein from electrostatic repulsion with the anionic PG headgroups, thereby stabilizing the native tertiary structure essential for transport activity. nih.govsonar.ch

Fluorescence Resonance Energy Transfer (FRET) studies have been employed to map the lipid distribution in the immediate vicinity of the LacY protein, known as the annular lipid shell. nih.govnih.gov These experiments, using a single-tryptophan mutant of LacY as an energy donor and pyrene-labeled phospholipids as acceptors, revealed a non-random distribution of lipids around the protein. nih.govresearchgate.net The results consistently show that PE is the predominant phospholipid in the annular region, indicating a stronger and more favorable interaction between LacY and PE compared to other lipids like PG. nih.gov This preferential sequestration of PE around the protein underscores its role as a molecular chaperone, ensuring the correct folding and assembly of LacY within the membrane. nih.govwikipedia.org

Atomic force microscopy (AFM) has further elucidated the nanomechanical properties of LacY within different lipid environments. nih.gov These studies have investigated how lipid matrices with varying compactness and stiffness affect the integration and stability of the protein. The force required to mechanically unfold LacY was found to be dependent on the surrounding lipid composition, suggesting that the lateral pressure exerted by the lipids influences the protein's conformational stability. nih.gov

Interactive Data Table: Summary of Experimental Findings on LacY-Lipid Interactions

Experimental Technique Lipid Composition Studied Key Findings Reference(s)
Single-Molecule Force Spectroscopy (SMFS)POPE:POPG (3:1) vs. 100% POPGIn PE:PG membranes, ~95% of LacY molecules adopt a native fold. In the absence of PE, LacY populates a perturbed, non-native conformation with significant changes in helices VI and VII. nih.gov, sonar.ch
Fluorescence Resonance Energy Transfer (FRET)POPE:POPG mixturesPE is the predominant phospholipid in the annular region surrounding LacY, indicating a stronger interaction compared to PG. nih.gov, nih.gov
Transport AssaysReconstituted proteoliposomes with various phospholipidsMaximal transport activity is observed in the presence of PE. Trinitrophenylation of the PE amino group markedly reduces LacY activity. researchgate.net
Atomic Force Microscopy (AFM)POPE:POPG vs. DPPE:POPGThe force required to pull LacY from the membrane is higher in the more compact DPPE-containing matrix, indicating the lipid environment influences protein stability. nih.gov
Structural and Functional AssaysE. coli strains with altered lipid compositionChanges in membrane lipid composition lead to lipid-dependent structural alterations in LacY, affecting the orientation of residues crucial for proton translocation. nih.gov

Advanced Methodologies for Research on 1 Oleoyl Phosphatidylethanolamine

Lipidomic Approaches for Molecular Species Analysis

Lipidomics, the large-scale study of cellular lipids, provides powerful tools for the comprehensive analysis of O-PE and other phosphatidylethanolamine (B1630911) (PE) species. Mass spectrometry-based approaches are at the forefront of these techniques, enabling both the identification and quantification of individual lipid molecules within complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipid analysis. ntu.edu.sgalfachemic.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rsc.org In a typical LC-MS/MS workflow for PE analysis, a lipid extract is first separated based on the physicochemical properties of the lipids, such as polarity, using a chromatographic column. The separated lipids are then ionized, and the mass spectrometer analyzes the mass-to-charge ratio of the resulting ions. By fragmenting these ions and analyzing the resulting product ions, specific molecular species, including O-PE, can be unequivocally identified and quantified. nih.govnih.gov

Shotgun lipidomics offers a high-throughput alternative to LC-MS/MS by directly infusing a total lipid extract into the mass spectrometer without prior chromatographic separation. wikipedia.orgbiorxiv.org This method relies on the intrinsic properties of different lipid classes to be selectively ionized and fragmented in the mass spectrometer. mdpi.com For the analysis of PE species, derivatization techniques can be employed to enhance sensitivity and specificity. For instance, treatment with fluorenylmethoxylcarbonyl (Fmoc) chloride selectively derivatizes PE and lyso-PE, allowing for their sensitive detection in negative ion mode. nih.govnih.gov This approach has been shown to significantly improve the signal-to-noise ratio and enable the quantification of low-abundance PE species. nih.gov

Technique Principle Advantages Key Applications for O-PE Research
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions. ntu.edu.sgalfachemic.comHigh specificity and ability to separate isomers.Detailed profiling of PE molecular species in different cell types and tissues. nih.govnih.gov
Shotgun Lipidomics Direct infusion of total lipid extract into the mass spectrometer with in-source separation and fragmentation. wikipedia.orgbiorxiv.orgHigh throughput and speed. wikipedia.orgRapid screening of changes in the PE profile in response to stimuli or disease. biorxiv.orgmdpi.com

Both LC-MS/MS and shotgun lipidomics are powerful tools for both the qualitative and quantitative analysis of O-PE. Qualitative analysis involves the identification of O-PE and other PE species based on their specific mass-to-charge ratios and fragmentation patterns. nih.govchromatographyonline.com This allows researchers to create a detailed inventory of the PE molecular species present in a given sample.

Quantitative analysis, on the other hand, focuses on determining the precise amount of O-PE and other lipids. ntu.edu.sgnih.gov This is typically achieved by comparing the signal intensity of the target lipid to that of a known amount of an internal standard. mdpi.com For instance, a study utilizing UPLC-MS/MS developed a method capable of quantifying specific PE species with a limit of detection as low as 50 femtomoles. nih.gov Such high sensitivity is crucial for detecting subtle changes in O-PE levels that may be associated with various physiological or pathological processes.

These quantitative approaches have been instrumental in revealing significant differences in the lipid profiles of various cell lines and tissues. For example, LC-MS-based lipidomics has been used to identify phosphatidylethanolamine as a potential biomarker in certain types of breast cancer cells. nih.govnih.gov

Analysis Type Methodology Information Obtained
Qualitative Identification based on m/z and fragmentation patterns. nih.govchromatographyonline.comInventory of PE molecular species present.
Quantitative Comparison of signal intensity to an internal standard. mdpi.comnih.govPrecise concentration of O-PE and other lipids.

Biophysical Techniques for Membrane Characterization

Understanding the role of O-PE in biological membranes requires not only its chemical identification and quantification but also a detailed characterization of its influence on the physical properties of the lipid bilayer. A variety of biophysical techniques are employed to probe the structure, phase behavior, and organization of membranes containing O-PE.

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can be used to measure distances between fluorescent molecules on the nanometer scale. frontiersin.org In the context of membrane biophysics, FRET is a valuable tool for investigating the lateral distribution of lipids within a bilayer and for studying protein-lipid interactions. nih.gov

By labeling different lipid species with donor and acceptor fluorophores, researchers can monitor the efficiency of energy transfer between them. A high FRET efficiency indicates close proximity of the labeled lipids, suggesting the formation of lipid domains or clusters. This approach has been successfully used to study the selectivity of membrane proteins for specific lipids, providing insights into how O-PE might be organized around membrane-embedded proteins. nih.gov The sensitivity of FRET to distances in the range of 10-100 Å makes it particularly well-suited for probing the local lipid environment of membrane proteins. nih.gov

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Atomic Force Microscopy (AFM) are surface-sensitive techniques that provide complementary information about the formation and properties of supported lipid bilayers (SLBs), which are model systems for cell membranes. nih.gov

QCM-D measures changes in the resonance frequency and dissipation of an oscillating quartz crystal sensor as material adsorbs to its surface. researchgate.net This allows for the real-time monitoring of the entire process of SLB formation, from the initial adsorption of vesicles to their rupture and the formation of a continuous bilayer. mdpi.combiolinscientific.com The technique can distinguish between intact adsorbed vesicles and a formed bilayer based on the distinct changes in frequency and dissipation. biolinscientific.com

AFM, on the other hand, provides high-resolution topographical images of the surface. nih.gov This allows for the direct visualization of the structure of the supported lipid bilayer, including the presence of any defects or domains. The combination of QCM-D and AFM provides a powerful approach to characterize the formation and structural integrity of O-PE-containing model membranes. nih.govresearchgate.net

Technique Information Provided Application to O-PE Research
X-ray Scattering d-spacing, water layer thickness, lipid area. nih.govDetermining the influence of O-PE on the structural parameters of lipid bilayers.
FRET Nanometer-scale distances between molecules. frontiersin.orgInvestigating the lateral distribution of O-PE and its proximity to other lipids and proteins.
QCM-D Real-time monitoring of mass and viscoelastic properties. researchgate.netStudying the kinetics of O-PE-containing supported lipid bilayer formation.
AFM High-resolution topographical imaging. nih.govVisualizing the structure and integrity of O-PE-containing model membranes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of lipid bilayers, including those containing 1-Oleoyl phosphatidylethanolamine. These simulations provide insights into the atomic-level movements and interactions of lipids and surrounding molecules over time, which are often difficult to capture through experimental methods alone. By modeling the forces between atoms, MD simulations can reveal how the specific chemical structure of this compound influences the collective properties and dynamic nature of the cell membrane.

MD simulations are also used to characterize the motion of individual lipid molecules. This is achieved by calculating parameters such as spin-lattice relaxation rates (T1) and Nuclear Overhauser Effect (NOE) cross-relaxation rates, which can be directly compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. aip.orgresearchgate.net For instance, simulations have indicated that the slower motion resulting from extensive hydrogen bonding at the headgroup region extends several carbons into the hydrophobic core of the membrane. aip.orgresearchgate.net

Furthermore, these computational models can predict the lateral diffusion of lipids within the bilayer, a critical factor for many cellular processes that rely on membrane fluidity. The lateral diffusion coefficient, a measure of how quickly a lipid moves across the plane of the membrane, can be calculated from the simulation trajectory.

Below is a data table comparing the simulated lateral diffusion rate for a PE-containing bilayer with experimental values.

ParameterSimulated Value (cm²/s)Experimental Method
Lateral Diffusion Rate(4 ± 1) × 10⁻⁸Pulsed Field Gradient NMR

This table presents a calculated lateral diffusion rate from a molecular dynamics simulation of a 1-stearoyl-2-oleoyl-phosphatidylethanolamine (SOPE) bilayer, which is comparable to, though slightly lower than, rates determined by experimental pulsed field gradient NMR methods. aip.orgresearchgate.net

Genetic and Cell Biological Approaches

CRISPR-Based Screens for Enzyme Identification

The identification of enzymes responsible for the synthesis, modification, and metabolism of specific lipids like this compound is a significant challenge in lipidomics. Genome-wide screening using CRISPR-Cas9 technology has emerged as a powerful, unbiased approach to uncover the genetic determinants of lipid metabolism. nih.govnih.gov These screens can systematically knock out every gene in the genome, allowing researchers to identify which genes are essential for a particular lipid-related process.

A common strategy involves using a reporter system that reflects the abundance or localization of the lipid of interest. For example, a fluorescently tagged protein that specifically binds to phosphatidylethanolamine could be used. Cells would be engineered to express this reporter and then subjected to a genome-wide CRISPR-Cas9 knockout library. Fluorescence-activated cell sorting (FACS) can then be used to isolate cell populations with altered levels of the fluorescent reporter, indicating a change in the lipid's metabolism. nih.gov By sequencing the guide RNAs present in these sorted cell populations, researchers can identify the genes whose disruption led to the observed change.

While direct CRISPR screens for enzymes acting specifically on this compound are not widely reported, the methodology has been successfully applied to identify regulators of other key lipids and related processes, such as lipid droplet metabolism and cholesterol trafficking. nih.govbiorxiv.org For example, screens have identified genes involved in ubiquitination, transcription, and mitochondrial function as regulators of the lipid droplet protein PLIN2. nih.govnih.gov Similarly, CRISPR screens have been used to find lipid scramblases required for the biosynthesis of other complex lipids like glycosylphosphatidylinositol (GPI). pnas.org This powerful genetic approach holds great potential for elucidating the specific enzymatic pathways governing the lifecycle of this compound.

Cellular and Animal Models for Functional Validation

Once candidate genes or functions for this compound are identified, cellular and animal models are indispensable for functional validation. These models allow for the investigation of the lipid's role in complex biological processes in a physiological context.

Cellular Models: A variety of cultured cell lines are used to study phosphatidylethanolamine (PE) metabolism and function. Human cell lines such as HeLa and U2OS, as well as rodent cell lines, are commonly employed. lipidinteractome.orgnih.gov For instance, studies have shown that increasing intracellular PE levels by supplementing the culture medium with its precursor, ethanolamine (B43304), can significantly increase autophagic flux in U2OS cells. nih.gov This suggests a key role for PE in the regulation of autophagy, a cellular recycling process. nih.gov Primary cells, such as mouse hepatocytes, are also valuable models for studying PE metabolism, particularly pathways like PE methylation that are prominent in the liver. rsc.org Genetic manipulation in these cell lines, for example, through the knockout of genes encoding phosphatidylserine (B164497) decarboxylases (enzymes that produce PE), has been instrumental in demonstrating the essential role of PE in processes like mitochondrial function. nih.gov

Animal Models: To understand the systemic and developmental roles of PE, researchers turn to model organisms.

Yeast (Saccharomyces cerevisiae): As a simple eukaryote, yeast is a powerful model for dissecting fundamental aspects of lipid metabolism. Studies in yeast have shown that PE is essential for growth and that its abundance positively regulates autophagy and longevity. nih.gov Deletion of the genes for phosphatidylserine decarboxylases (PSD1 and PSD2) in yeast leads to accelerated aging-associated phenotypes. nih.gov

Fruit Fly (Drosophila melanogaster): This model organism is frequently used for aging studies. Administration of ethanolamine to fruit flies has been shown to extend their lifespan, linking PE levels to organismal longevity. nih.gov

Mouse (Mus musculus): Mouse models are crucial for understanding the role of PE in mammalian physiology and disease. Targeted disruption of genes involved in PE synthesis has revealed its critical importance. For example, the elimination of PS decarboxylase, which produces PE in mitochondria, results in embryonic lethality and mitochondrial defects. noaa.gov Similarly, disrupting the main CDP-ethanolamine pathway for PE synthesis is also incompatible with mouse survival, indicating that PE produced by different pathways has distinct and essential functions. noaa.gov

These models provide a platform to test hypotheses generated from in vitro and computational studies and to validate the physiological relevance of this compound in health and disease.

Photo-Crosslinking and Proteomic Analysis for Protein-Lipid Interactomes

Understanding the function of this compound requires identifying the proteins with which it interacts. Photo-crosslinking coupled with proteomic analysis is an advanced methodology designed to capture and identify these protein-lipid interactions within a native cellular environment. nih.govnih.gov This technique provides a snapshot of the "interactome" of a specific lipid, revealing the network of proteins that bind to it.

The approach relies on the synthesis of a modified, trifunctional phosphatidylethanolamine analogue. lipidinteractome.orgarxiv.org This probe is engineered with three key chemical groups:

A photo-activatable group: Typically a diazirine, which upon exposure to a specific wavelength of UV light (e.g., 355 nm), forms a highly reactive carbene that covalently crosslinks to any nearby protein residues. arxiv.org

An affinity handle: Often a terminal alkyne, which allows for the specific enrichment of the crosslinked lipid-protein complexes from the total cell lysate using click chemistry. arxiv.org

A reporter group or a caging group: Sometimes a photocage is included to allow for the controlled release of the lipid probe in a specific subcellular location or at a specific time. lipidinteractome.orgarxiv.org

The general workflow for identifying the PE interactome is as follows: The synthetic lipid probe is introduced into cultured cells (e.g., HeLa cells). After uptake and incorporation into cellular membranes, the cells are exposed to UV light to induce crosslinking between the probe and its interacting proteins. lipidinteractome.org The cells are then lysed, and the alkyne-tagged lipid-protein conjugates are enriched. Finally, the captured proteins are identified and quantified using advanced mass spectrometry-based proteomics. A comparative analysis between samples exposed to UV light (+UV) and control samples not exposed (-UV) is crucial to distinguish true binding partners from non-specific associations. arxiv.org

This powerful technique has been successfully used to identify the protein interactome of phosphatidylethanolamine in the membrane fraction of HeLa cells, revealing numerous binding partners and providing a rich dataset for generating new hypotheses about the cellular functions of PE. lipidinteractome.org

Q & A

Q. What methodologies are recommended for extracting 1-Oleoyl PE from biological membranes?

The Bligh & Dyer method is a gold-standard lipid extraction protocol. It involves homogenizing tissue in chloroform:methanol (2:1, v/v), followed by phase separation with additional chloroform and water. This method efficiently isolates lipids like 1-Oleoyl PE while minimizing degradation . For membrane-specific studies, combining this with density gradient centrifugation can further purify lipid fractions.

Q. What are the primary biosynthetic pathways of phosphatidylethanolamine in eukaryotic cells?

In Saccharomyces cerevisiae, PE is synthesized via three pathways: (1) the CDP-ethanolamine (Kennedy) pathway, (2) mitochondrial phosphatidylserine (PS) decarboxylation (PSD1), and (3) extramitochondrial PS decarboxylation (PSD2). Experimental validation involves constructing deletion mutants (e.g., psd1Δ, cho1Δ) and monitoring growth phenotypes under varying carbon sources (e.g., glucose vs. nonfermentable substrates) with/without ethanolamine supplementation .

Q. How does 1-Oleoyl PE influence membrane structure in model systems?

1-Oleoyl PE, with its unsaturated oleoyl chain, promotes non-bilayer hexagonal (HII) phase formation in lipid bilayers. This property is critical for membrane fusion processes. Experimental approaches include ³¹P NMR to assess phase behavior (e.g., chemical shift anisotropy changes) and X-ray diffraction to study intermolecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictory data in PE quantification during lipidomic studies?

Contradictions often arise from interference by lysophospholipids or plasmalogens. Orthogonal methods like TLC (using chloroform:methanol:ammonia solvent systems) and ³¹P NMR (to distinguish PE from structurally similar lipids via chemical shielding tensors) are recommended. For example, decitabine-treated bacterial studies showed TLC’s limitations in distinguishing PE from degradation products, necessitating NMR validation .

Q. What role does 1-Oleoyl PE play in neuronal autophagy and neurodegenerative disease models?

SGPL1 (sphingosine phosphate lyase 1) generates ethanolamine phosphate from sphingosine-1-phosphate (S1P), which is incorporated into PE. PE is essential for LC3-I to LC3-II conversion during autophagosome formation. In SGPL1fl/fl/Nes mice, PE deficiency impaired autophagy flux, increasing APP and α-synuclein aggregates. Rescue experiments involve exogenous PE supplementation and LC3-II immunoblotting .

Q. How do PEMT isoforms regulate PE-to-phosphatidylcholine (PC) conversion, and what are the metabolic implications?

PEMT-L (long isoform) and PEMT-S (short isoform) differ in enzymatic activity and substrate specificity. PEMT-S exhibits higher methylation activity, preferentially converting PE species with polyunsaturated chains (e.g., 18:1/20:4-PE) to PC. Experimental approaches include stable HEK-293 cell lines expressing each isoform, coupled with LC-MS lipidomics to track PC/PE molecular species .

Q. Why does oxidized PE accelerate astaxanthin degradation in lipid-rich systems?

Oxidized PE forms covalent adducts with astaxanthin via carbonyl-amine reactions, promoting its oxidative degradation. Molecular docking studies suggest PE’s polar head anchors astaxanthin at oil-water interfaces in reverse micelles, enhancing exposure to reactive oxygen species. Methods include monitoring peroxide values, TBARS, and astaxanthin retention via HPLC .

Q. How does 1-Oleoyl PE affect cytochrome c oxidase activity in mitochondrial membranes?

Diphosphatidylglycerol (cardiolipin) is required for cytochrome c oxidase activity, but 1-Oleoyl PE cannot substitute this role. Reconstitution assays with Triton X-100-purified enzyme showed reactivation only with diphosphatidylglycerol, not PE or PC. Binding studies using arylazidocytochrome c derivatives further validated cardiolipin’s specificity in substrate interaction .

Methodological Considerations Table

Question TypeKey TechniqueApplication ExampleReference
ExtractionBligh & DyerIsolating PE from yeast mitochondria
Quantification³¹P NMRResolving PE vs. PS in lipid mixtures
Functional AssayLC3-II immunoblotAutophagy flux in SGPL1-deficient neurons
LipidomicsLC-MS/MSProfiling PC/PE species in PEMT isoforms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.